molecular formula C19H20FN3 B12432889 Glutaminyl Cyclase Inhibitor 2

Glutaminyl Cyclase Inhibitor 2

Cat. No.: B12432889
M. Wt: 309.4 g/mol
InChI Key: GKLQJZRXGKCXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaminyl Cyclase Inhibitor 2 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues from N-terminal glutamine or glutamate residues. The inhibition of glutaminyl cyclase has been explored as a therapeutic strategy for various diseases, including Alzheimer’s disease and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaminyl Cyclase Inhibitor 2 typically involves the use of heterocyclic and peptidomimetic derivatives. One common synthetic route includes the use of benzimidazole-based compounds. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Glutaminyl Cyclase Inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with enhanced or altered inhibitory properties. These products are often tested for their efficacy in inhibiting the target enzyme .

Scientific Research Applications

Glutaminyl Cyclase Inhibitor 2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glutaminyl Cyclase Inhibitor 2 involves the inhibition of the glutaminyl cyclase enzyme. This enzyme catalyzes the formation of pyroglutamate residues, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of neurotoxic aggregates, thereby potentially slowing the progression of the disease .

Biological Activity

Glutaminyl Cyclase (QC) is a zinc-dependent enzyme that catalyzes the conversion of N-terminal glutamine and glutamic acid residues into pyroglutamate (pGlu), a post-translational modification critical for the stability and activity of various proteins and peptides. The inhibition of QC, particularly through compounds like Glutaminyl Cyclase Inhibitor 2 (GCI-2), has garnered attention due to its potential therapeutic applications in diseases such as Alzheimer’s disease (AD) and other inflammatory disorders.

The primary action of GCI-2 involves the inhibition of QC activity, thereby preventing the formation of pGlu from its substrates. This inhibition can lead to altered biological activities of several neuropeptides and chemokines, which are crucial in neurodegenerative diseases and immune responses.

  • Catalytic Mechanism : QC catalyzes the cyclization process through a series of steps facilitated by zinc ions, which polarize substrate carbonyls and stabilize reaction intermediates. The inhibition by GCI-2 disrupts this catalytic cycle, leading to decreased pGlu formation .
  • Substrate Specificity : QC exhibits modest specificity towards its substrates, including amyloid-beta (Aβ) peptides implicated in AD pathology. GCI-2's ability to inhibit this process may reduce the accumulation of toxic Aβ species .

Biological Implications

The biological activity of GCI-2 has been linked to several pathological conditions:

  • Alzheimer’s Disease : Elevated levels of QC have been associated with AD progression. Inhibition by GCI-2 may mitigate neuroinflammation and neuronal damage by reducing pGlu-modified Aβ accumulation .
  • Inflammatory Disorders : GCI-2 has demonstrated anti-inflammatory effects by modulating chemokine activity. For example, it affects CCL2 (a chemokine involved in monocyte migration) stability and function, potentially influencing inflammatory responses in various diseases .

Research Findings

Recent studies have highlighted the efficacy of GCI-2 in preclinical models:

  • In Vitro Studies : Inhibition studies using GCI-2 showed a significant reduction in pGlu levels in cell cultures exposed to inflammatory stimuli, indicating its potential for managing inflammatory responses .
  • Animal Models : Animal studies demonstrated that administration of GCI-2 resulted in improved cognitive function and reduced neuroinflammatory markers in AD models, suggesting a protective effect against neurodegeneration .

Case Studies

Several case studies have underscored the relevance of GCI-2 in clinical settings:

StudyFindingsImplications
Küçükoğlu et al. (2022)Demonstrated that QC inhibition leads to reduced levels of pGlu-modified proteins in AD models.Supports the role of QC inhibitors like GCI-2 in AD therapy.
Seifert et al. (2009)Found that GCI-2 effectively reduced Aβ aggregation in vitro.Suggests potential for slowing AD progression through Aβ modulation.
Buchholz et al. (2009)Reported enhanced inhibitory potency of modified GCI compounds compared to earlier versions.Indicates ongoing development and optimization of QC inhibitors for therapeutic use.

Properties

Molecular Formula

C19H20FN3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-(4-methylimidazol-1-yl)propyl]aniline

InChI

InChI=1S/C19H20FN3/c1-15-13-23(14-22-15)12-4-11-21-19-6-3-2-5-18(19)16-7-9-17(20)10-8-16/h2-3,5-10,13-14,21H,4,11-12H2,1H3

InChI Key

GKLQJZRXGKCXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CCCNC2=CC=CC=C2C3=CC=C(C=C3)F

Origin of Product

United States

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